molecular formula C14H18O4 B7989787 O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate

O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7989787
M. Wt: 250.29 g/mol
InChI Key: ZHBPYFVURJMSQV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry .

Biological Activity

O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate is an organic compound characterized by its unique molecular structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H18O4
  • Molecular Weight : 250.29 g/mol
  • Functional Groups : Contains ester and aromatic groups which contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as both an inhibitor and an activator in biochemical pathways:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic processes, influencing cellular functions.
  • Receptor Modulation : The compound can bind to receptors, altering signal transduction pathways that affect cell growth and differentiation.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and cardiovascular disorders.

Anti-urolithiasis Potential

This compound has been explored for its potential to prevent kidney stone formation (urolithiasis). Studies suggest that it may regulate the crystallization of calcium oxalate crystals, reducing their cytotoxicity to renal cells. This mechanism involves:

  • Inhibition of Crystal Growth : The compound may inhibit the growth of calcium oxalate monohydrate (COM) crystals while promoting the formation of calcium oxalate dihydrate (COD), which is less harmful to cells .

Cytotoxicity Studies

In vitro studies have demonstrated varying levels of cytotoxicity associated with the compound. For instance, when tested on human renal tubular epithelial cells (HK-2), higher concentrations of related compounds induced cell damage due to smaller crystal sizes formed during crystallization processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress by scavenging free radicals
Anti-urolithiasisInhibits calcium oxalate crystal growth; reduces cytotoxicity
Enzyme InteractionModulates enzyme activity affecting metabolic pathways

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other oxalate derivatives but exhibits unique biological properties due to its specific substitution pattern:

Table 2: Comparison with Similar Compounds

CompoundStructural FeaturesUnique Properties
This compound3,5-dimethyl substitutionEnhanced antioxidant and anti-urolithiasis activity
O1-[2-(4-Methylphenyl)ethyl] O2-ethyl oxalate4-methyl substitutionDifferent reactivity profile
O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate2,3-dimethyl substitutionVariability in enzyme interaction

Properties

IUPAC Name

2-O-[2-(3,5-dimethylphenyl)ethyl] 1-O-ethyl oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-13(15)14(16)18-6-5-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBPYFVURJMSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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